molecular formula C11H11NO3S2 B8320731 5-(2-Methoxyphenyl)thiophene-2-sulfonamide

5-(2-Methoxyphenyl)thiophene-2-sulfonamide

Cat. No. B8320731
M. Wt: 269.3 g/mol
InChI Key: CBSJHEUUDPFSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208505B2

Procedure details

A 25 ml 1-propanol solution of 2-methoxyphenyl boronic acid (1.2 g, 7.5 mmol) and 5-bromothien-2-ylsulfonamide (1.2 g, 5 mmol) is stirred under N2 at room temperature. Palladium(II) acetate (56 mg, 0.25 mmol), triphenylphosphine (200 mg, 0.75 mmol), 2M aqueous Na2CO3 (3 ml, 6 mmol), and 7 ml H2O are added and the resulting mixture is refluxed (˜88° C.) for 1 hour. The reaction is cooled, diluted with ethyl acetate, washed with brine, and the brine back extracted with ethyl acetate. The extracts are combined, washed with aqueous NaHCO3, brine, dried (Na2SO4), filtered, and the filtrate is concentrated. The residue is purified by chromatography (SiO2, ethyl acetate/hexane gradient) to give 943 mg (70%) of 5-(2-methoxyphenyl)thiophene-2-sulfonamide.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O.Br[C:13]1[S:17][C:16]([S:18]([NH2:21])(=[O:20])=[O:19])=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C(O)CC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:13]1[S:17][C:16]([S:18]([NH2:21])(=[O:20])=[O:19])=[CH:15][CH:14]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
the brine back extracted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (SiO2, ethyl acetate/hexane gradient)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=CC=C(S1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 943 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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